molecular formula C12H20N4O B1480364 6-(2-aminoethoxy)-N-cyclohexylpyrimidin-4-amine CAS No. 2098013-70-6

6-(2-aminoethoxy)-N-cyclohexylpyrimidin-4-amine

Cat. No.: B1480364
CAS No.: 2098013-70-6
M. Wt: 236.31 g/mol
InChI Key: JKWWNYOAFHZQAU-UHFFFAOYSA-N
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Description

“2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents . It’s commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .


Synthesis Analysis

The synthesis of 2-(2-aminoethoxy) ethanol has been described in patents . One method involves the reaction of diethylene glycol, yielding about 33% of the desired product .


Molecular Structure Analysis

The molecular formula of 2-(2-aminoethoxy)ethanol is C4H11NO2 . Its molecular weight is 105.14 g/mol .


Chemical Reactions Analysis

2-(2-aminoethoxy)ethanol can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical and Chemical Properties Analysis

2-(2-aminoethoxy)ethanol is a colorless to light yellow, thick liquid with a fishy odor . It has a melting point of -12.5 °C, a boiling point of 218-224 °C (lit.), and a density of 1.05 .

Safety and Hazards

2-(2-aminoethoxy)ethanol is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

6-(2-aminoethoxy)-N-cyclohexylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c13-6-7-17-12-8-11(14-9-15-12)16-10-4-2-1-3-5-10/h8-10H,1-7,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWWNYOAFHZQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=NC=N2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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